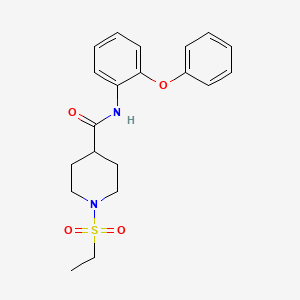

![molecular formula C12H10N2S2 B5547370 2-[(2-噻吩基甲基)硫代]-1H-苯并咪唑](/img/structure/B5547370.png)

2-[(2-噻吩基甲基)硫代]-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those related to 2-[(2-thienylmethyl)thio]-1H-benzimidazole, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. For instance, the synthesis and evaluation of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles as anti-Helicobacter pylori agents involved the exploration of structure-activity relationships and the synthesis of new compounds based on established SAR models (Kühler et al., 1998). Additionally, the synthesis of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles demonstrated the preparation of benzimidazole derivatives through condensation reactions (Homma et al., 1997).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activities and chemical properties. Studies often employ X-ray crystallography, NMR spectroscopy, and computational methods for structural analysis. For example, the synthesis, X-ray structure, FT-IR, NMR, and UV–Vis spectroscopy of a benzo[d]thiazol derivative provided insights into its molecular geometry and electronic properties (Inkaya, 2018).

Chemical Reactions and Properties

Benzimidazole compounds engage in a variety of chemical reactions, contributing to their versatility in chemical synthesis and drug design. For example, the thio radical-induced denitrogenative annulation of 1-azido-2-isocyanoarenes to construct 2-thiolated benzimidazoles demonstrates the chemical reactivity and potential applications of benzimidazole derivatives in synthesizing biologically active molecules (Li & Lei, 2019).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and optical transparency, are important for their application in various fields. The high optical transparency of benzimidazole and thieno[3,2-b]thiophene containing conjugated polymers, for instance, makes them suitable for applications in electrochromic devices and photovoltaic devices (Zaifoglu et al., 2012).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including their reactivity, stability, and interactions with biological targets, are central to their utility in drug development and chemical synthesis. Studies on the synthesis and biological evaluation of benzimidazole/benzothiazole and benzoxazole derivatives as cyclooxygenase inhibitors highlight the importance of chemical properties in designing compounds with specific biological activities (Paramashivappa et al., 2003).

科学研究应用

合成与生物活性

苯并咪唑衍生物,包括与2-[(2-噻吩基甲基)硫代]-1H-苯并咪唑相关的结构,因其在药物化学中的潜在应用而被广泛研究。这些化合物表现出广泛的生物活性,这使得它们在开发新的治疗剂方面具有重要意义。

抗菌和抗肿瘤活性:苯并咪唑衍生物的合成在治疗微生物感染和抑制肿瘤生长方面显示出有希望的结果。例如,由2-(溴甲基)-1H-苯并咪唑合成的化合物对金黄色葡萄球菌和大肠杆菌等病原菌表现出显着的抗菌活性。此外,这些化合物对人肝癌细胞系 (HepG2) 和人肝细胞癌细胞表现出细胞毒性作用,表明它们作为治疗微生物感染和肿瘤的临床药物的潜力 (Khalifa 等人,2018).

抗氧化特性:一些苯并咪唑衍生物在体外对大鼠肝脏中的脂质过氧化水平显示出显着影响,表明它们具有作为抗氧化剂的潜力。这些衍生物中最活跃的化合物表现出比丁基羟基甲苯 (BHT)(一种已知的抗氧化剂)更好的脂质过氧化抑制 (Kuş 等人,2004).

血管紧张素 II 受体拮抗活性:带有酸性杂环的苯并咪唑衍生物已对其血管紧张素 II 受体拮抗活性进行了评估。这些研究揭示了对 AT1 受体具有高亲和力的化合物,表明它们通过抑制血管紧张素 II 诱导的升压反应来治疗高血压的潜力 (Kohara 等人,1996).

胃 (H+/K+)-ATP 酶抑制活性:2-芳基-4,5-二氢-1H-噻吩并[3,2-e]苯并咪唑的开发显示出胃 (H+/K+)-ATP 酶的 K(+) 竞争性抑制。这些化合物比现有的药物对大鼠五胃泌素刺激的酸分泌更有效的抑制剂,突出了它们作为酸相关疾病新疗法的潜力 (Homma 等人,1997).

安全和危害

未来方向

属性

IUPAC Name |

2-(thiophen-2-ylmethylsulfanyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S2/c1-2-6-11-10(5-1)13-12(14-11)16-8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGBQMAOYPUJCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-thiophen-2-ylmethylsulfanyl-1H-benzoimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)

![4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5547303.png)

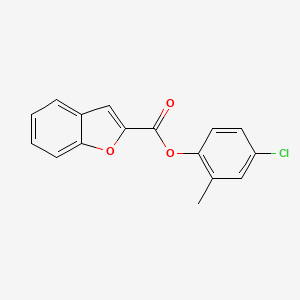

![4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5547310.png)

![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5547313.png)

![N-[4-(cyanomethyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5547322.png)

![isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)

![6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5547326.png)

![ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate](/img/structure/B5547338.png)

![(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)

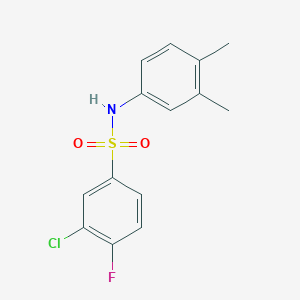

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547351.png)

![2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5547361.png)